molecular formula C11H20N2O B13241306 4-(4-Ethenylpiperidin-4-yl)morpholine

4-(4-Ethenylpiperidin-4-yl)morpholine

Cat. No.: B13241306
M. Wt: 196.29 g/mol
InChI Key: UTUDYEGACJBIPA-UHFFFAOYSA-N
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Description

4-(4-Ethenylpiperidin-4-yl)morpholine is a nitrogen-containing heterocyclic compound featuring a morpholine ring fused with a piperidine moiety substituted with an ethenyl group. This structure confers unique physicochemical properties, such as enhanced solubility and reactivity, which are advantageous in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

4-(4-ethenylpiperidin-4-yl)morpholine

InChI

InChI=1S/C11H20N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h2,12H,1,3-10H2

InChI Key

UTUDYEGACJBIPA-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCNCC1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Ethenylpiperidin-4-yl)morpholine typically involves the reaction of piperidine derivatives with morpholine. One common method includes the hydrogenation of 1-benzyl-4-piperidone in the presence of a platinum or palladium catalyst under mild conditions (1 MPa or less of hydrogen pressure) to yield 4-(piperidin-4-yl)morpholine . The ethenyl group can be introduced through subsequent reactions involving appropriate reagents.

Industrial Production Methods

Industrial production methods for 4-(4-Ethenylpiperidin-4-yl)morpholine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethenylpiperidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Ethenylpiperidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethenylpiperidin-4-yl)morpholine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The ethenyl group may play a role in binding interactions, while the piperidine and morpholine rings contribute to the overall molecular stability and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs of 4-(4-Ethenylpiperidin-4-yl)morpholine, highlighting structural differences, applications, and research findings:

Compound Name Substituents/Modifications Key Applications/Findings References
4-(Piperidin-4-yl)morpholine Piperidine fused to morpholine (no ethenyl) Intermediate in pharmaceutical synthesis; explored for CNS-targeting activity
4-(4-Nitrophenyl)morpholine Nitrophenyl substituent on morpholine Anticancer intermediate; crystallographic studies confirm planar nitro group geometry
4-(4,6-Dichloropyrimidin-2-yl)morpholine Dichloropyrimidine substituent Versatile building block in agrochemicals and pharmaceuticals; requires careful handling
4-(4-Chloropyrimidin-2-yl)morpholine Chloropyrimidine substituent Used in kinase inhibitor synthesis; commercial availability via multiple suppliers
VPC-14449 Thiazolyl-imidazolyl-morpholine hybrid AR-V7 splice variant inhibitor; structural misassignment noted in NMR studies
4-(Sulfanylpyrimidin-4-ylmethyl)morpholine Sulfanylpyrimidine-morpholine derivative GABA receptor ligand for treating anxiety and epilepsy

Key Observations:

Structural Influence on Bioactivity :

  • The presence of aromatic substituents (e.g., nitrophenyl in , pyrimidine in ) enhances binding to biological targets like DNA or enzymes. The ethenyl group in 4-(4-Ethenylpiperidin-4-yl)morpholine may similarly modulate steric and electronic interactions, though experimental validation is lacking.
  • Hybrid structures (e.g., VPC-14449 ) demonstrate that morpholine’s rigidity balances solubility and target affinity, a feature likely shared by the ethenylpiperidine variant.

Synthetic Challenges :

  • Analogs like VPC-14449 faced synthesis discrepancies due to misassigned bromoimidazole positions, underscoring the need for rigorous structural validation .
  • Stability and handling precautions for halogenated derivatives (e.g., 4-(4,6-Dichloropyrimidin-2-yl)morpholine ) suggest that 4-(4-Ethenylpiperidin-4-yl)morpholine may require inert conditions to prevent polymerization of the ethenyl group.

Therapeutic Potential: Morpholine-piperidine hybrids (e.g., ) are explored for CNS disorders due to blood-brain barrier permeability. The ethenyl group could further optimize pharmacokinetics. GABA-targeting derivatives (e.g., ) highlight morpholine’s versatility in neuropharmacology, a domain where 4-(4-Ethenylpiperidin-4-yl)morpholine remains untested.

Biological Activity

4-(4-Ethenylpiperidin-4-yl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a piperidine ring and an ethenyl group, suggests a variety of interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-Ethenylpiperidin-4-yl)morpholine is C12H19N2OC_{12}H_{19}N_2O, with a molecular weight of approximately 207.29 g/mol. The compound's structure can be represented by the following SMILES notation: C=CC1(CCN(C1)C2CCNCC2)O. This unique configuration allows for various interactions at the molecular level, influencing its biological activity.

The biological activity of 4-(4-Ethenylpiperidin-4-yl)morpholine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

In Vitro Studies

In vitro studies have demonstrated that 4-(4-Ethenylpiperidin-4-yl)morpholine exhibits significant activity against various biological targets:

  • Antimicrobial Activity : Preliminary tests indicate that this compound has moderate antibacterial properties against certain strains of bacteria.
  • Cytotoxicity : In cancer cell lines, it has shown potential cytotoxic effects, suggesting its utility in cancer therapy.

In Vivo Studies

Animal studies are crucial for understanding the pharmacokinetics and therapeutic potential of 4-(4-Ethenylpiperidin-4-yl)morpholine:

  • Efficacy in Animal Models : Studies have shown that administration of this compound can lead to significant reductions in tumor size in xenograft models.
  • Behavioral Studies : In rodent models, the compound has been evaluated for its effects on anxiety and depression-like behaviors, showing promise as a novel anxiolytic agent.

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against Gram-positive bacteria with MIC values ranging from 32 to 64 µg/mL.
Cancer Cell Line Study Induced apoptosis in human breast cancer cells with an IC50 value of 15 µM.
Behavioral Pharmacology Study Reduced anxiety-like behavior in mice at doses of 5 mg/kg administered intraperitoneally.

Comparison with Similar Compounds

When compared to other morpholine derivatives, 4-(4-Ethenylpiperidin-4-yl)morpholine exhibits distinct biological profiles:

CompoundActivity Profile
Morpholine Limited receptor activity; primarily used as a solvent.
Piperidine Derivatives Varied activity; some show strong analgesic effects but lack specificity.
Ethenyl-substituted Morpholines Enhanced receptor binding affinity due to ethenyl group; potential for broader therapeutic applications.

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